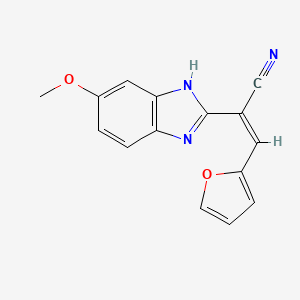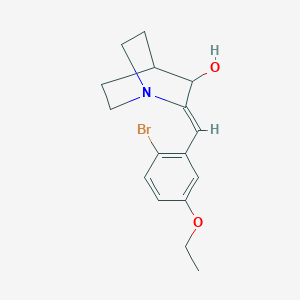
N-1H-indazol-5-ylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1H-indazol-5-ylbutanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a synthetic indazole derivative that has shown promising results in scientific research, particularly in the areas of cancer treatment and neuroprotection. In
科学的研究の応用
N-1H-indazol-5-ylbutanamide has shown promising results in scientific research, particularly in the areas of cancer treatment and neuroprotection. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, N-1H-indazol-5-ylbutanamide has been shown to protect neurons from oxidative stress and inflammation, which are common factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of N-1H-indazol-5-ylbutanamide involves the inhibition of various enzymes and signaling pathways that are involved in cell growth, angiogenesis, and inflammation. This compound has been shown to inhibit the activity of protein kinases such as AKT and MAPK, which are involved in cell growth and survival. Additionally, N-1H-indazol-5-ylbutanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation and angiogenesis.
Biochemical and Physiological Effects:
N-1H-indazol-5-ylbutanamide has various biochemical and physiological effects that make it a promising compound for scientific research. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for preventing the growth and spread of cancer cells. Additionally, N-1H-indazol-5-ylbutanamide has been shown to reduce inflammation and oxidative stress, which are common factors in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
実験室実験の利点と制限
N-1H-indazol-5-ylbutanamide has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. Additionally, this compound has a low toxicity profile, which makes it safe for use in various in vitro and in vivo experiments. However, one of the limitations of N-1H-indazol-5-ylbutanamide is its low solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for research on N-1H-indazol-5-ylbutanamide. One of the areas of research is the development of new analogs of this compound that have improved solubility and bioavailability. Additionally, further research is needed to explore the potential applications of N-1H-indazol-5-ylbutanamide in other areas such as cardiovascular diseases and metabolic disorders. Finally, more studies are needed to understand the mechanism of action of this compound and how it can be used to develop new therapies for various diseases.
Conclusion:
N-1H-indazol-5-ylbutanamide is a promising compound for scientific research due to its potential applications in various fields such as cancer treatment and neuroprotection. This compound has a unique mechanism of action that involves the inhibition of various enzymes and signaling pathways that are involved in cell growth, angiogenesis, and inflammation. While there are some limitations to the use of N-1H-indazol-5-ylbutanamide in lab experiments, this compound has several advantages that make it a valuable tool for scientific research. Further research is needed to explore the full potential of this compound and its analogs in the development of new therapies for various diseases.
合成法
The synthesis of N-1H-indazol-5-ylbutanamide involves the reaction of 1H-indazole-5-carboxylic acid with butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This reaction results in the formation of N-1H-indazol-5-ylbutanamide, which can be purified using various techniques such as column chromatography and recrystallization.
特性
IUPAC Name |
N-(1H-indazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-3-11(15)13-9-4-5-10-8(6-9)7-12-14-10/h4-7H,2-3H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICIUXBJKKKUFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B5402375.png)
![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5402394.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[3-(2-oxopyridin-1(2H)-yl)propanoyl]-1,4-diazepan-5-one](/img/structure/B5402408.png)
![1-[4-(difluoromethoxy)phenyl]-3-[4-(4-methylbenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5402418.png)
![3-[5-({3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5402420.png)
![4-[2-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1-cyanovinyl]benzoic acid](/img/structure/B5402422.png)

![N-(2,4-dimethylphenyl)-2-({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5402438.png)
![2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol](/img/structure/B5402460.png)
![3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5402467.png)



![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-pyridin-2-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5402485.png)